Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a pyrimidine derivative with an isobutylthio group and a p-tolyl group under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrido[2,3-d]pyrimidine compounds.
Scientific Research Applications
Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are widely studied for their medicinal properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are often compared to pyrido[2,3-d]pyrimidine derivatives
Uniqueness
Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its combination of functional groups provides a distinct profile that can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 7-methyl-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-11(2)10-28-21-23-18-17(19(25)24-21)16(14-8-6-12(3)7-9-14)15(13(4)22-18)20(26)27-5/h6-9,11,16H,10H2,1-5H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDUNPUYPKIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OC)C)N=C(NC3=O)SCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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